molecular formula C12H12ClN3OS B2818962 4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 64910-35-6

4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2818962
CAS No.: 64910-35-6
M. Wt: 281.76
InChI Key: XDSRTEMPZXVHPB-UHFFFAOYSA-N
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Chemical Reactions Analysis

4-Allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Scientific Research Applications

4-Allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The allyl and chlorophenoxy groups may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar compounds to 4-allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol include other triazole derivatives with different substituents. These compounds share the triazole ring structure but differ in their functional groups, which can significantly impact their chemical and biological properties. Examples of similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.

Biological Activity

4-Allyl-5-[(2-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.

Chemical Structure and Properties

The compound has the following characteristics:

  • Molecular Formula : C₁₂H₁₂ClN₃OS
  • CAS Number : 64910-35-6
  • Molecular Weight : 273.76 g/mol

The structure features a triazole ring, which is essential for its biological activity, particularly in interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxicity of various triazole derivatives, including this compound, it was found that:

  • Cell Lines Tested : Human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1).
  • Method : MTT assay was used to evaluate cell viability.

The results demonstrated that the compound exhibited significant cytotoxic effects, particularly against melanoma cells. The selectivity towards cancer cells suggests its potential as an anticancer agent.

CompoundCell LineIC50 (µM)
This compoundIGR3912.5
This compoundMDA-MB-23115.0
This compoundPanc-118.0

These findings indicate that the compound may be a promising candidate for further development as an anticancer drug.

Antimicrobial Activity

In addition to its anticancer properties, this triazole derivative has shown notable antimicrobial activity. Triazoles are known for their effectiveness against various pathogens due to their ability to inhibit fungal cytochrome P450 enzymes.

The primary mechanism through which triazoles exert their antimicrobial effect involves:

  • Inhibition of Ergosterol Biosynthesis : By targeting the enzyme lanosterol demethylase (CYP51), which is crucial for ergosterol synthesis in fungi.
  • Disruption of Membrane Integrity : The inhibition leads to increased permeability and eventual cell death in fungal cells.

Other Biological Activities

Research indicates that derivatives of triazoles also possess several other biological activities:

  • Antitubercular Activity : Some studies have reported that triazole derivatives exhibit activity against Mycobacterium tuberculosis.
  • Hypoglycemic Effects : Certain compounds have shown potential in lowering blood glucose levels in diabetic models.

Safety and Toxicity

While exploring the biological activities of this compound, it is crucial to consider safety profiles. The compound has been classified as an irritant and should be handled with care in laboratory settings .

Properties

IUPAC Name

3-[(2-chlorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-6-4-3-5-9(10)13/h2-6H,1,7-8H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSRTEMPZXVHPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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